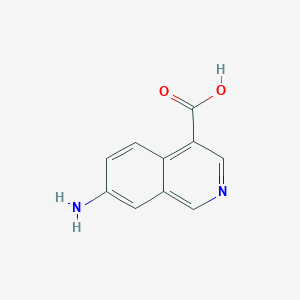

7-Aminoisoquinoline-4-carboxylic acid

Description

7-Aminoisoquinoline-4-carboxylic acid (CAS: 1934945-04-6) is a heterocyclic compound with the molecular formula C₁₀H₈N₂O₂ and a molecular weight of 188.18 g/mol. Its structure consists of an isoquinoline backbone substituted with an amino group at position 7 and a carboxylic acid group at position 4 . This compound is utilized in pharmaceutical and chemical research, particularly as a precursor for synthesizing bioactive molecules. It is stored under inert, dark conditions at room temperature due to its sensitivity to light and atmospheric oxygen .

Properties

IUPAC Name |

7-aminoisoquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-7-1-2-8-6(3-7)4-12-5-9(8)10(13)14/h1-5H,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJJLNFFMASFLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C=C1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoisoquinoline-4-carboxylic acid typically involves the Pfitzinger reaction, which is a condensation reaction between isatins and sodium pyruvate under microwave-assisted conditions . This method is favored for its efficiency and high yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale microwave-assisted synthesis, utilizing recyclable catalysts to ensure sustainability and cost-effectiveness . The reaction conditions are optimized to maintain high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 7-Aminoisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions:

Oxidation: Alkaline potassium permanganate (KMnO4) is commonly used.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typical.

Substitution: Various nucleophiles can be used under acidic or basic conditions.

Major Products:

Oxidation: Pyridine-3,4-dicarboxylic acid.

Reduction: Amino derivatives.

Substitution: Substituted isoquinoline derivatives.

Scientific Research Applications

7-Aminoisoquinoline-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Aminoisoquinoline-4-carboxylic acid involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit specific enzymes or receptors, thereby modulating biological pathways. For instance, its derivatives have been shown to inhibit malaria parasites by interfering with heme detoxification in the parasite’s digestive vacuole .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 7-aminoisoquinoline-4-carboxylic acid with structurally related isoquinoline and quinoline derivatives, focusing on substituents, molecular properties, and applications.

Key Structural and Functional Insights:

Substituent Effects on Reactivity: Electron-donating groups (e.g., -NH₂, -OCH₃) increase electron density on the aromatic ring, enhancing nucleophilic substitution reactions. In contrast, electron-withdrawing groups (e.g., -Br, -Cl) facilitate electrophilic substitutions . The amino group in this compound enables versatile derivatization (e.g., forming amides or imines), making it a preferred intermediate in drug discovery .

Solubility and Bioavailability :

- Carboxylic acid groups improve aqueous solubility but may reduce cell permeability. Halogenated derivatives (e.g., Br, Cl) exhibit moderate solubility in polar solvents, while methoxy-substituted compounds are more lipophilic .

Biological Activity Trends: Chlorinated and brominated derivatives (e.g., 7-chloroquinoline-4-carboxylic acid) show stronger antimicrobial activity compared to amino- or hydroxy-substituted analogs, likely due to enhanced membrane penetration . Hydroxy and amino derivatives are more commonly explored for targeting enzymes or receptors due to their hydrogen-bonding capabilities .

Biological Activity

7-Aminoisoquinoline-4-carboxylic acid (7-AIQCA) is a compound of increasing interest in pharmaceutical chemistry due to its diverse biological activities. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

7-AIQCA has the molecular formula and features an amino group and a carboxylic acid group attached to an isoquinoline structure. Its unique configuration allows it to interact with various biological targets, making it a candidate for therapeutic applications.

Biological Activities

1. Antimicrobial Activity

Research has shown that derivatives of isoquinoline, including 7-AIQCA, exhibit significant antimicrobial properties. A study highlighted that isoquinoline derivatives demonstrated antibacterial activity against various strains, indicating potential for developing new antibiotics .

Table 1: Antimicrobial Activity of Isoquinoline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 7-AIQCA | Ralstonia solanacearum | 50 µg/mL |

| Isoquinoline-3-carboxylic acid | Escherichia coli | 30 µg/mL |

| Isoquinoline-1-carboxamide | Staphylococcus aureus | 25 µg/mL |

2. Anti-Inflammatory Effects

7-AIQCA has been investigated for its anti-inflammatory properties. A study demonstrated that isoquinoline derivatives could inhibit pro-inflammatory mediators in LPS-stimulated microglial cells, suggesting a potential mechanism for treating neuroinflammatory conditions .

Table 2: Inhibition of Pro-Inflammatory Mediators by Isoquinoline Derivatives

| Compound | IL-6 Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) |

|---|---|---|

| 7-AIQCA | <30 | <25 |

| HSR1101 | 20 | <30 |

| HSR1105 | 40 | ~70 |

The biological activity of 7-AIQCA is attributed to its ability to modulate signaling pathways involved in inflammation and cell migration. Specifically, it is believed to inhibit the NF-κB pathway, a crucial regulator of immune response and inflammation .

Case Studies

Case Study 1: Neuroprotection

A recent study explored the neuroprotective effects of 7-AIQCA in models of neurodegeneration. The compound was shown to reduce neuronal apoptosis and inflammation in vitro, indicating its potential as a therapeutic agent for diseases like Alzheimer's .

Case Study 2: Cancer Research

In cancer research, 7-AIQCA has been evaluated for its effects on tumor cell migration and invasion. It was found to inhibit the migration of various cancer cell lines, suggesting that it may serve as an adjunct therapy in cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.